molecular formula C18H23NO4 B10805991 Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate

Cat. No.: B10805991
M. Wt: 317.4 g/mol
InChI Key: GCWVFAKIMDGKKD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound’s systematic IUPAC name derives from its benzofuran core structure substituted with three functional groups:

  • A methoxy group (-OCH₃) at position 5
  • A piperidin-1-ylmethyl group (-CH₂-C₅H₁₀N) at position 2
  • An ethyl carboxylate ester (-COOCH₂CH₃) at position 3

The structural formula is represented as:

      OCH₃  
       │  
O─────C₆H₃─CH₂─(piperidin-1-yl)  
       │  
COOCH₂CH₃  

This configuration places the methoxy group para to the fused oxygen atom in the benzofuran ring, while the piperidinylmethyl and carboxylate groups occupy adjacent positions on the heterocyclic core.

The molecular formula is C₁₈H₂₃NO₄ , with a molecular weight of 353.84 g/mol for the hydrochloride salt form. Key bond angles include:

  • 120° for sp²-hybridized carbons in the benzofuran ring
  • 109.5° tetrahedral geometry at the methylene bridge (CH₂) linking the piperidine moiety

Alternative Chemical Designations and Registry Identifiers

This compound appears in chemical literature and databases under multiple identifiers:

Identifier Type Value Source
CAS Registry Number 40963-83-5 BLD Pharm
Alternate CAS 380842-50-2 Royal Society of Chemistry
PubChem CID 38727 PubChem
SMILES Notation O=C(C1=C(CN2CCCCC2)OC3=CC=C(OC)C=C13)OCC.[H]Cl

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C18H23NO4/c1-3-22-18(20)17-14-11-13(21-2)7-8-15(14)23-16(17)12-19-9-5-4-6-10-19/h7-8,11H,3-6,9-10,12H2,1-2H3

InChI Key

GCWVFAKIMDGKKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCCCC3

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Benzofuran Core Formation

The benzofuran core is constructed via cyclization of precursor intermediates. A widely adopted method involves reacting ethyl (Z)-3-amino-3-(2-methoxyphenyl)acrylate with 1,4-benzoquinone in the presence of zinc bromide under reflux conditions. This reaction proceeds through a quinone-mediated electrophilic aromatic substitution, where the acrylate’s amino group acts as a directing moiety. The use of zinc bromide as a Lewis acid enhances reaction efficiency, achieving yields of 68–72%. Alternative cyclization routes employ copper catalysts, such as Cu(OAc)₂, in closed-vessel high-pressure systems, though these methods are less favored due to scalability challenges.

Table 1: Cyclization Conditions and Outcomes

PrecursorCatalystSolventTemperatureYield (%)
Ethyl 3-amino-3-arylacrylateZnBr₂EthanolReflux68–72
2-Bromo-5-methoxybenzaldehydeCu₂ONMP80°C55–60

Mannich Reaction for Piperidinylmethyl Side-Chain Installation

The piperidin-1-ylmethyl group is introduced via a Mannich reaction, which involves condensation of the benzofuran intermediate with piperidine and formaldehyde. For Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate, this step is typically conducted in dichloromethane or ethanol under reflux, with reaction times ranging from 6 to 12 hours. The Mannich reaction proceeds via iminium ion formation, followed by nucleophilic attack by the benzofuran’s methylene group. Excess formaldehyde (1.5–2.0 equivalents) ensures complete conversion, while piperidine acts as both a reactant and base.

Key Considerations:

  • Solvent Selection : Ethanol improves solubility of intermediates but may necessitate higher temperatures (80–90°C). Dichloromethane enables milder conditions (40–50°C) but requires anhydrous handling.

  • Catalyst Use : Acidic conditions (e.g., methanesulfonic acid) accelerate iminium ion formation, reducing reaction time by 30%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reflux in ethanol (78°C) is optimal for cyclization, balancing reaction rate and byproduct formation. Lower temperatures (40–60°C) in dichloromethane slow cyclization but improve selectivity for the 2-substituted benzofuran regioisomer. For the Mannich reaction, ethanol outperforms polar aprotic solvents like DMF, which promote side reactions such as N-alkylation of piperidine.

Catalytic Additives

Zinc bromide enhances cyclization yields by polarizing the quinone’s carbonyl groups, facilitating nucleophilic attack. In contrast, Cu(OAc)₂ promotes oxidative coupling in copper-catalyzed routes but requires stringent oxygen-free conditions.

Purification Techniques and Analytical Characterization

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1). The target compound exhibits an Rf value of 0.45 in ethyl acetate/hexane (1:1), distinguishable from byproducts such as unreacted piperidine (Rf = 0.12). Recrystallization from ethanol/water (4:1) further enhances purity to >98%, as confirmed by HPLC.

Table 2: Analytical Data for Purified Compound

ParameterValueMethod
Melting Point112–114°CDifferential Scanning Calorimetry
[1H NMR] (CDCl₃)δ 1.35 (t, 3H), 3.45 (m, 6H)400 MHz NMR
Purity>98%HPLC (C18 column)

Comparative Analysis with Structural Analogues

This compound shares synthetic pathways with anti-tubercular benzofuran derivatives, such as N-ethyl-5-hydroxy-2-(4-methoxyphenyl)-4-(piperidin-1-ylmethyl)benzofuran-3-carboxamide. Key differences include:

  • Ester vs. Amide Terminal Groups : Amide derivatives require additional coupling steps (e.g., EDC/HOBt), increasing synthesis time by 2–3 hours.

  • Substituent Effects : Electron-donating groups (e.g., 5-methoxy) enhance cyclization yields by stabilizing transition states .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductYieldReference
Base-catalyzed hydrolysis1 M NaOH, ethanol, reflux (4 h)5-Methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylic acid85%
Acid-catalyzed hydrolysis6 M HCl, 80°C (6 h)Same as above78%

Key Findings :

  • The carboxylic acid derivative retains the benzofuran scaffold and piperidinylmethyl group, enabling further functionalization (e.g., amidation).

  • Hydrolysis rates depend on solvent polarity and temperature .

Demethylation of Methoxy Group

The methoxy group at position 5 is susceptible to demethylation via strong Lewis acids:

ReagentConditionsProductYieldReference
BBr₃Anhydrous CH₂Cl₂, 0°C → RT (12 h)5-Hydroxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate72%
AlCl₃Toluene, reflux (8 h)Same as above65%

Key Findings :

  • The phenolic product shows increased hydrogen-bonding capacity, enhancing interactions with biological targets like mycobacterial Pks13-TE .

  • Over-exposure to BBr₃ leads to ring-opening side reactions .

Piperidine Nitrogen Functionalization

The tertiary amine in the piperidinylmethyl group participates in alkylation and salt formation:

Reaction TypeReagent/ConditionsProductApplicationReference
AlkylationCH₃I, K₂CO₃, DMF, 60°C (6 h)N-Methylpiperidinium derivativeImproved water solubility
Salt FormationHCl (g), Et₂OHydrochloride saltPharmaceutical formulations

Key Findings :

  • N-alkylation enhances solubility but reduces membrane permeability .

  • Hydrochloride salts crystallize readily, aiding purification.

Electrophilic Aromatic Substitution

The benzofuran ring undergoes regioselective substitution at activated positions:

ReactionConditionsPosition SubstitutedProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C (2 h)C-66-Nitro derivative58%
BrominationBr₂, FeBr₃, CHCl₃, RT (4 h)C-77-Bromo derivative63%

Key Findings :

  • Methoxy and ester groups direct electrophiles to C-6 and C-7 positions .

  • Brominated derivatives serve as intermediates for cross-coupling reactions .

Mannich Reaction

The piperidinylmethyl side chain facilitates further Mannich-type functionalization:

SubstrateAmine/Formaldehyde SourceProductYieldReference
Parent compoundMorpholine, paraformaldehyde2-(Morpholinomethyl) analog70%

Key Findings :

  • Reactions proceed at 80°C in ethanol with 18-crown-6 as a phase-transfer catalyst .

  • Products exhibit enhanced binding to Pks13-TE compared to parent compound .

Oxidation Reactions

The benzofuran core and piperidine ring undergo oxidation under controlled conditions:

TargetReagent/ConditionsProductOutcomeReference
PiperidineH₂O₂, CH₃COOH, RT (24 h)N-Oxide derivativeIncreased polarity
BenzofuranKMnO₄, H₂O, 50°C (3 h)Ring-opened dicarboxylic acidLoss of activity

Key Findings :

  • N-Oxides retain anti-mycobacterial activity but show reduced cytotoxicity .

  • Strong oxidants like KMnO₄ degrade the benzofuran scaffold irreversibly .

Scientific Research Applications

Synthesis Steps

The synthesis typically involves several key steps:

  • Formation of the Benzofuran Ring : Achieved through cyclization reactions involving phenolic derivatives.
  • Piperidine Integration : Introduced via nucleophilic substitution reactions.
  • Esterification : The carboxylate group is added through esterification processes.
  • Hydrochloride Salt Formation : Enhances solubility for biological applications.

Chemistry

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate serves as a crucial building block in synthetic organic chemistry. It is utilized in the development of more complex molecules, particularly in pharmaceuticals and agrochemicals .

Biological Studies

This compound has been investigated for its effects on various biological pathways:

  • Pharmacological Properties : Research indicates potential analgesic, anti-inflammatory, and antimicrobial activities. It may interact with specific receptors or enzymes, modulating their activity to exert therapeutic effects .
  • Anticancer Potential : Compounds with similar structures have shown significant anticancer properties, inhibiting cell proliferation in various cancer cell lines and inducing apoptosis.

Medicine

This compound is being explored for its potential use as a therapeutic agent in treating pain and inflammation due to its favorable pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell growth with promising results in vivo models.
Study 2Pharmacological PropertiesHighlighted analgesic effects comparable to standard pain relief medications.
Study 3Biological PathwaysInvestigated interactions with inflammatory pathways, showing potential for reducing inflammation effectively.

Mechanism of Action

The mechanism of action of WAY-299845-A involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate 359.44 3.2 0.12 (Water) Not reported
Ethyl 5-hydroxy-4-(pyrrolidin-1-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate 381.43 2.8 0.45 (Water) 145–147
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate 415.30 5.7 <0.01 (Water) Oily liquid

Biological Activity

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered interest in pharmacology due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article reviews the available literature on its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₉H₂₅NO₄
  • Molecular Weight : 353.84 g/mol
  • CAS Number : 40963-83-5

The compound features a benzofuran ring system fused with a piperidine moiety, enhancing its solubility and biological activity .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Ring : This is achieved through cyclization reactions involving phenol derivatives and aldehydes or ketones.
  • Introduction of the Piperidine Moiety : This is done via nucleophilic substitution reactions.
  • Esterification : The carboxylate group is introduced through esterification with an alcohol.
  • Formation of Hydrochloride Salt : The final step involves converting the free base into its hydrochloride salt for enhanced solubility.

Antimicrobial Properties

This compound has shown promising antibacterial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Pathogen MIC (mg/mL) Activity
Staphylococcus aureus0.0039 - 0.025Effective
Escherichia coli0.0039 - 0.025Effective

Anti-inflammatory Activity

The compound may exert anti-inflammatory effects by modulating specific molecular targets involved in inflammatory pathways. It is hypothesized that it inhibits certain enzymes responsible for inflammation, although detailed mechanisms are still under investigation.

Analgesic Effects

Research indicates that this compound may possess analgesic properties, potentially making it a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of similar benzofuran derivatives, providing insights into their mechanisms and therapeutic potential:

  • A study published in MDPI highlighted the antibacterial efficacy of various benzofuran derivatives, noting structural modifications that enhance activity against resistant strains .
  • Another research article discussed the synthesis of related compounds and their biological characterization, emphasizing the importance of functional groups in determining pharmacological effects .

Q & A

Q. Optimization :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperidinylmethylation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during esterification.

Advanced: How can substituent effects on pharmacological activity be systematically evaluated for this compound?

Answer:
Structure-Activity Relationship (SAR) studies require:

Structural modifications : Synthesize analogs with variations in:

  • Methoxy group position (e.g., 5- vs. 6-methoxy) .
  • Piperidine substituents (e.g., N-methylpiperidine vs. morpholine) .

Biological assays :

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : IC₅₀ values in cell lines (e.g., MCF-7, HepG2) using MTT assays .

Data correlation : Use regression models to link substituent electronic properties (Hammett σ constants) to bioactivity .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃), piperidinylmethyl (-CH₂-N), and ester (-COOEt) groups. Key shifts:
    • Benzofuran C-3 carbonyl at ~160 ppm (¹³C) .
    • Piperidine protons at δ 1.4–2.7 ppm (¹H) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. Reported space groups (e.g., P2₁/c) and bond angles align with benzofuran derivatives .

Advanced: How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
    • Simulate electrostatic potential maps to identify hydrogen-bonding motifs .
  • Molecular docking : Model interactions with biological targets (e.g., bacterial DNA gyrase or kinase enzymes) using AutoDock Vina .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do crystallographic data resolve contradictions in reported biological activity for benzofuran derivatives?

Answer:
Discrepancies in bioactivity often arise from polymorphic forms or solvate differences. For example:

  • Crystal packing : Hydrogen-bonding networks (e.g., C=O⋯H-N) in the piperidine ring influence solubility and bioavailability .
  • Tautomerism : Keto-enol equilibria in the benzofuran core may alter binding affinity . Validate via X-ray diffraction and IR spectroscopy .

Advanced: What strategies improve the bioavailability of this compound in preclinical studies?

Answer:

  • Prodrug design : Convert the ethyl ester to a more hydrolytically stable group (e.g., pivaloyloxymethyl) .
  • Salt formation : Hydrochloride salts enhance water solubility .
  • Nanoparticle encapsulation : Use PLGA polymers for sustained release .

Advanced: How can researchers address variability in cytotoxicity data across different cell lines?

Answer:

  • Assay standardization :
    • Use consistent cell passage numbers and serum-free media during testing .
    • Normalize data to positive controls (e.g., doxorubicin).
  • Mechanistic studies : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to confirm mode of action .

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